N-(2,6-dimethylphenyl)-N'-(3-pyridinyl)urea
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Overview
Description
N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)urea typically involves the reaction of 2,6-dimethylaniline with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-N’-(4-pyridinyl)urea
- N-(2,6-dimethylphenyl)-N’-(2-pyridinyl)urea
- N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)thiourea
Uniqueness
N-(2,6-dimethylphenyl)-N’-(3-pyridinyl)urea is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both 2,6-dimethylphenyl and 3-pyridinyl groups may confer distinct properties compared to other similar compounds.
Properties
CAS No. |
97627-19-5 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C14H15N3O/c1-10-5-3-6-11(2)13(10)17-14(18)16-12-7-4-8-15-9-12/h3-9H,1-2H3,(H2,16,17,18) |
InChI Key |
PTLVKCZOPNVJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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